molecular formula C20H17F2N3O2 B3020946 N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034616-51-6

N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No. B3020946
CAS RN: 2034616-51-6
M. Wt: 369.372
InChI Key: XGESMFSBNNJOMD-UHFFFAOYSA-N
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Description

The compound N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide is a heterocyclic compound that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The quinoline moiety is a common feature in medicinal chemistry, often associated with antibacterial and antiproliferative properties, as seen in the synthesis of pyrroloquinolines with antibacterial activity and pyrazole-3-carboxamide derivatives with antiproliferative activity . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is frequently found in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, as seen in the formation of pyrrolopyridines and pyrroloquinolines through the cyclization of lithiated pyridine and quinoline carboxamides . Similarly, the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides involves a reaction of benzohydrazide derivatives with quinoline diones . These methods suggest that the synthesis of N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide could potentially involve similar cyclization strategies or amidation reactions under specific conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the structure of newly synthesized compounds like N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid . Additionally, quinolin-2(1H)-ones have been used as surrogates in Passerini-/Ugi-type reactions . These findings suggest that N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide may also participate in a variety of chemical transformations, potentially leading to the formation of new compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to understand their behavior in biological systems. For example, the diuretic activity of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides has been evaluated, revealing structure-activity relationships that could inform the design of new diuretic agents . Similarly, the antibacterial activity of pyrroloquinolines has been assessed, providing insights into their potential as antibacterial agents . These studies suggest that the physical and chemical properties of N-(2,6-difluorophenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide could be crucial in determining its biological efficacy and potential therapeutic applications.

properties

IUPAC Name

N-(2,6-difluorophenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-15-5-3-6-16(22)19(15)24-20(26)25-11-10-14(12-25)27-18-9-8-13-4-1-2-7-17(13)23-18/h1-9,14H,10-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGESMFSBNNJOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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